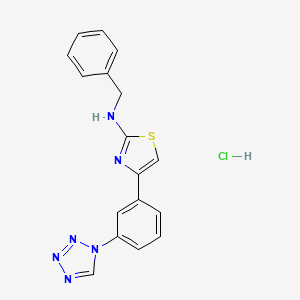

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride

Description

4-(3-(1H-Tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a benzylamine group and a phenyl ring bearing a tetrazole moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Tetrazoles are bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability, while the thiazole ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-benzyl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6S.ClH/c1-2-5-13(6-3-1)10-18-17-20-16(11-24-17)14-7-4-8-15(9-14)23-12-19-21-22-23;/h1-9,11-12H,10H2,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZQRCLTFWUGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and iron compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and one-pot reactions are employed to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with enzymes or receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations :

- Tetrazole vs. Other Heterocycles: The target’s tetrazole group provides a pH-dependent ionizable site, unlike nitro () or oxadiazole () groups, which are electron-withdrawing but non-ionizable. This may enhance binding to charged biological targets .

- Thiazole vs. Thiadiazole : Thiadiazoles () are more rigid and less basic than thiazoles, which could influence target selectivity .

Biological Activity

The compound 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazole ring, a benzyl group, and a tetrazole moiety, which are known to contribute to the biological activity of the compound. The presence of these functional groups often enhances interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride against various human cancer cell lines. The following table summarizes the findings regarding its efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Carcinoma (OVCAR-3) | 0.27 | Induction of apoptosis via p53 pathway activation |

| Breast Adenocarcinoma (MCF-7) | 4.40 | Inhibition of cell proliferation |

| Renal Adenocarcinoma (786-O) | 1.32 | Cell cycle arrest at G2/M phase |

| Lung Carcinoma (NCI-H460) | 1.62 | Disruption of mitochondrial function |

These results indicate that the compound exhibits significant anticancer activity, particularly against ovarian carcinoma, where it demonstrates an IC50 value as low as 0.27 µM, suggesting potent efficacy.

The mechanisms underlying the anticancer effects of this compound include:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating the p53 pathway, which is crucial for regulating the cell cycle and apoptosis.

- Cell Cycle Arrest : In certain cancer cell lines, it has been observed to induce G2/M phase arrest, preventing cells from dividing and proliferating.

- Mitochondrial Dysfunction : The disruption of mitochondrial function leads to increased oxidative stress within cancer cells, contributing to their death.

Case Studies

A notable study published in December 2022 explored a series of β-carboline derivatives related to tetrazoles, including compounds similar to 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride . The study highlighted that certain derivatives exhibited strong antiproliferative effects against colorectal cancer cell lines and emphasized the importance of structural modifications in enhancing biological activity .

Another investigation focused on the synthesis and evaluation of tetrazole-containing compounds, revealing that modifications in substituents significantly influenced their anticancer properties. Compounds with specific functional groups demonstrated improved selectivity and potency against various cancer types .

Q & A

Q. How can researchers optimize the synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-benzylthiazol-2-amine hydrochloride to improve yield and purity?

- Methodological Answer : Optimization involves adjusting reaction parameters such as temperature (e.g., reflux at 90°C for 3 hours), solvent selection (e.g., DMSO/water mixtures for recrystallization), and stoichiometric ratios of reagents. Purification techniques like column chromatography or recrystallization with ethanol/activated charcoal can enhance purity. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying intermediates via -NMR ensures stepwise efficiency .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR and -NMR : To confirm proton and carbon environments (e.g., aryl-H peaks at δ 6.46–8.2 ppm, thiazole ring signals) .

- IR Spectroscopy : For identifying functional groups (e.g., C=N stretch at ~1620 cm, tetrazole ring vibrations) .

- Melting Point Analysis : To assess purity (e.g., sharp melting range within 2°C) .

- Elemental Analysis : To validate empirical formula consistency, though discrepancies between calculated and observed values may require cross-validation with mass spectrometry (FABMS) .

Q. What solvents and reaction conditions are suitable for synthesizing tetrazole-containing analogs?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for tetrazole ring formation. Reactions often require anhydrous conditions under inert atmospheres (N/Ar) to prevent oxidation. Acidic or basic workup (e.g., ammonia solution for pH adjustment) aids in product precipitation .

Advanced Research Questions

Q. How can structural modifications to the tetrazole or benzylthiazole moieties alter biological activity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl) on the phenyl ring to enhance metabolic stability. Compare with analogs like N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, where chlorine substitution increases reactivity .

- Heterocycle Replacement : Replace tetrazole with triazole or imidazole to study activity shifts. For example, 2-phenyl-2-(4H-triazol-3-yl)ethan-1-amine hydrochloride shows altered binding due to ring geometry .

- Biological Assays : Test modified compounds in enzyme inhibition assays (e.g., Akt-mTOR pathway) or cell proliferation studies (e.g., prostate cancer models) to correlate structure-activity relationships (SAR) .

Q. How should researchers resolve contradictions in spectral or elemental analysis data?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., HRMS for molecular mass confirmation if elemental analysis shows discrepancies).

- Sample Repurification : Recrystallize or chromatograph samples to remove impurities affecting NMR or melting point data .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values to verify assignments .

Q. What strategies are effective for identifying biological targets of this compound?

- Methodological Answer :

- Enzyme Assays : Screen against kinases, proteases, or microbial targets (e.g., using fluorescence-based assays for real-time activity monitoring) .

- Molecular Docking : Simulate interactions with proteins like cofilin-1 or RAC-α using software (AutoDock, Schrödinger) to predict binding modes .

- Transcriptomics/Proteomics : Profile gene/protein expression changes in treated cells (e.g., downregulation of F-actin/paxillin in cancer cells) .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers simulating gastric (pH 1.2–3) and blood (pH 7.4) environments. Monitor degradation via HPLC at timed intervals .

- Metabolic Stability Assays : Use liver microsomes or S9 fractions to assess cytochrome P450-mediated metabolism .

Data Presentation

Table 1 : Comparative Spectral Data for Tetrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.